"Octahydro-1h-pyrrolo[2,3-b]pyridine" fundamental properties
"Octahydro-1h-pyrrolo[2,3-b]pyridine" fundamental properties
An In-depth Technical Guide to the Fundamental Properties of Octahydro-1H-pyrrolo[2,3-b]pyridine
Foreword: A Guided Exploration of a Promising Scaffold
The landscape of medicinal chemistry is perpetually in search of novel molecular scaffolds that provide a unique three-dimensional architecture for drug design. Saturated bicyclic heterocycles, such as the octahydropyrrolopyridine framework, are of particular interest due to their conformational rigidity and defined spatial arrangement of heteroatoms, which can lead to enhanced binding affinity and selectivity for biological targets.
This guide focuses on a specific, yet less-documented member of this family: Octahydro-1H-pyrrolo[2,3-b]pyridine . While direct experimental data for this precise isomer is limited in publicly accessible literature, its structural significance can be understood through a comprehensive analysis of its aromatic precursor, 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) , and its well-studied structural isomers.
This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It is structured to provide a scientifically grounded understanding of the core properties of Octahydro-1H-pyrrolo[2,3-b]pyridine by contextualizing it within the broader family of pyrrolopyridines. We will delve into its structure, inferred physicochemical properties, potential synthetic routes, and its promising applications by drawing parallels with its chemical relatives that have already made a significant impact in pharmacology.
Part 1: The Aromatic Foundation: 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)
To understand the saturated derivative, we must first master its planar, aromatic precursor. 1H-Pyrrolo[2,3-b]pyridine, or 7-azaindole, is a cornerstone building block in modern medicinal chemistry. Its structure, which mimics a purine base, allows it to function as a versatile hinge-binding motif for numerous protein kinases.
Molecular Identity and Physicochemical Properties
7-Azaindole is a bicyclic aromatic heterocycle where a pyrrole ring is fused to a pyridine ring.[1][2] This fusion imparts a unique electronic and structural character that has been exploited in the development of numerous therapeutic agents.[3][4][5][6][7][8]
| Property | Value | Source |
| IUPAC Name | 1H-pyrrolo[2,3-b]pyridine | [1] |
| Synonyms | 7-Azaindole, 1,7-Diazaindene | [1][2] |
| CAS Number | 271-63-6 | [1][2] |
| Molecular Formula | C₇H₆N₂ | [1][2] |
| Molecular Weight | 118.14 g/mol | [2] |
| Appearance | Solid | - |
| Melting Point | 105-107 °C | - |
Spectroscopic Profile
The characterization of 7-azaindole is well-established, providing a baseline for comparison with its saturated analogue.
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¹H NMR: The spectrum exhibits signals in the aromatic region (typically 6.5-8.5 ppm), corresponding to the protons on the pyrrole and pyridine rings. The N-H proton of the pyrrole ring typically appears as a broad singlet at a higher chemical shift.
-
¹³C NMR: Signals appear in the downfield region (>100 ppm), characteristic of sp²-hybridized carbons in an aromatic system.
-
IR Spectroscopy: Key absorptions include N-H stretching (around 3100-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and C=C/C=N stretching in the 1400-1600 cm⁻¹ region.[2]
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Mass Spectrometry: The molecular ion peak (M+) is observed at m/z 118, corresponding to the molecular weight.[2]
Significance in Drug Discovery
The 7-azaindole scaffold is a privileged structure in drug design, most notably as a hinge-binding moiety in kinase inhibitors. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group acts as a hydrogen bond donor, allowing for robust anchoring within the ATP-binding site of kinases. This has led to the development of potent inhibitors for targets such as FGFR, TNIK, and ATM, which are critical in oncology and immunology.[3][4][5][6][7][8]
Part 2: From Aromaticity to Three-Dimensionality: Synthesis and Stereochemistry
The conversion of the planar 1H-pyrrolo[2,3-b]pyridine to the saturated Octahydro-1H-pyrrolo[2,3-b]pyridine fundamentally transforms its structural and chemical properties. This transformation is conceptually achieved through catalytic hydrogenation.
Proposed Synthetic Pathway: Catalytic Hydrogenation
The full saturation of the 7-azaindole ring system requires the reduction of five double bonds (four C=C and one C=N). This is a high-energy process that necessitates robust catalytic conditions.
Protocol: Conceptual Hydrogenation of 1H-pyrrolo[2,3-b]pyridine
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Catalyst Selection: A heterogeneous catalyst such as Rhodium on carbon (Rh/C) or Ruthenium on alumina (Ru/Al₂O₃) is often required for the complete hydrogenation of both aromatic rings. Palladium on carbon (Pd/C) may be effective but might require harsher conditions.
-
Reaction Setup: The 7-azaindole substrate is dissolved in a suitable solvent (e.g., methanol, ethanol, or acetic acid) in a high-pressure reactor (autoclave).
-
Hydrogenation: The catalyst is added to the solution, and the vessel is purged with nitrogen before being pressurized with hydrogen gas (typically >500 psi).
-
Conditions: The reaction is heated (often >80 °C) and agitated for an extended period (12-48 hours) to ensure complete saturation.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration through Celite. The solvent is evaporated under reduced pressure. The resulting crude product, a mixture of stereoisomers, would then require purification, typically via column chromatography or crystallization, to isolate the desired isomer.
Inherent Stereochemical Complexity
The hydrogenation of 7-azaindole creates two chiral centers at the ring junction (C4a and C7a in standard numbering). This results in the formation of stereoisomers. The relative orientation of the hydrogen atoms at these centers defines the ring fusion as either cis or trans. Each of these diastereomers exists as a pair of enantiomers.
Caption: Hydrogenation of 7-azaindole to yield stereoisomeric products.
The choice of catalyst and reaction conditions can influence the diastereomeric ratio of the product. The isolation and characterization of a single stereoisomer are critical for drug development, as different isomers will have distinct pharmacological profiles.
Part 3: Core Properties of Octahydro-1H-pyrrolo[2,3-b]pyridine (Inferred)
Lacking direct experimental data, we can infer the fundamental properties of the target molecule based on established chemical principles and by comparison with its isomers, such as octahydro-1H-pyrrolo[3,4-b]pyridine.[9][10][11]
Predicted Molecular and Physical Properties
The saturation of the aromatic rings leads to predictable changes in physical properties. The molecule transitions from a flat, rigid structure to a flexible, three-dimensional one.
| Property | Predicted Value | Rationale |
| Molecular Formula | C₇H₁₄N₂ | Addition of 8 hydrogen atoms to C₇H₆N₂ |
| Molecular Weight | 126.20 g/mol | Calculated from the molecular formula |
| Appearance | Colorless oil or low-melting solid | Typical for saturated bicyclic amines |
| Boiling Point | ~200-230 °C | Higher than 7-azaindole due to increased molecular weight and stronger intermolecular forces (hydrogen bonding) |
| pKa | ~8-10 | The nitrogen atoms are now aliphatic secondary amines, which are significantly more basic than the nitrogens in the aromatic precursor. |
| Solubility | Soluble in water and polar organic solvents | The presence of two N-H groups capable of hydrogen bonding enhances polarity. |
Chemical Reactivity
The chemical behavior of Octahydro-1H-pyrrolo[2,3-b]pyridine is dominated by its two secondary amine functional groups.
-
Basicity: Both nitrogen atoms are basic and can be protonated to form salts. This is a key property for formulating the compound as a drug substance.
-
Nucleophilicity: The lone pairs on the nitrogen atoms make them nucleophilic. They will readily undergo standard amine reactions:
-
N-Alkylation: Reaction with alkyl halides to introduce substituents.
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
N-Arylation: Palladium-catalyzed coupling with aryl halides (Buchwald-Hartwig amination).
-
These reactions provide the chemical handles necessary to elaborate the core scaffold and explore structure-activity relationships (SAR) during a drug discovery campaign.
Predicted Spectroscopic Signature
The spectroscopic profile will be dramatically different from that of 7-azaindole.
-
¹H NMR: All signals will shift to the aliphatic region (typically 1.0-4.0 ppm). The spectrum will be complex due to overlapping signals and diastereotopic protons within the rigid bicyclic system, leading to intricate splitting patterns (e.g., multiplets, doublet of doublets).
-
¹³C NMR: All carbon signals will be in the sp³ region (typically 20-70 ppm), a significant upfield shift from the aromatic precursor.
-
IR Spectroscopy: The characteristic aromatic C-H and C=C stretches will be absent. The spectrum will be dominated by strong aliphatic C-H stretching bands (2850-3000 cm⁻¹) and N-H stretching (3200-3400 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M+) is expected at m/z 126. Fragmentation patterns will be characteristic of saturated nitrogen-containing rings, often involving the loss of small alkyl or amine fragments.
Part 4: Pharmaceutical Relevance and Applications
While direct applications of Octahydro-1H-pyrrolo[2,3-b]pyridine are not yet reported, the immense value of the broader octahydropyrrolopyridine family provides a compelling case for its potential.
A Rigid Scaffold for Exploring 3D Chemical Space
The conformational rigidity and defined stereochemistry of the octahydro-pyrrolo[2,3-b]pyridine core make it an excellent scaffold for drug design. Unlike flexible aliphatic chains, its structure presents substituents in well-defined vectors. This can be leveraged to:
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Enhance Potency: By positioning functional groups optimally to interact with a target's binding pocket.
-
Improve Selectivity: The rigid framework can be tailored to fit a specific target while sterically clashing with off-targets.
-
Optimize Physicochemical Properties: The saturated core can improve properties like solubility and metabolic stability compared to flat aromatic systems.
Case Study: The [3,4-b] Isomer in Antibiotics
The paramount importance of this scaffold class is exemplified by (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine . This specific isomer is a critical side chain and key intermediate in the synthesis of Moxifloxacin , a fourth-generation fluoroquinolone antibiotic.[10][11] Its incorporation is crucial for the drug's broad-spectrum antibacterial activity and pharmacokinetic profile. This demonstrates the pharmaceutical industry's validation of this bicyclic system as a core component of a successful drug.
Caption: Role of the [3,4-b] isomer in the synthesis of Moxifloxacin.
Part 5: Safety and Handling
As a laboratory chemical, Octahydro-1H-pyrrolo[2,3-b]pyridine should be handled with appropriate care, following standard safety protocols for aliphatic amines.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles with side shields.[12][13][14]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[12][13][14] Avoid contact with skin and eyes.[12][13][14] Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][14] Keep away from incompatible materials such as strong acids and oxidizing agents.[15]
-
First Aid:
Conclusion and Future Outlook
Octahydro-1H-pyrrolo[2,3-b]pyridine represents a scientifically intriguing yet underexplored molecular scaffold. By understanding the well-documented properties of its aromatic precursor, 7-azaindole, and drawing logical comparisons to its pharmaceutically validated isomers, we can confidently define its fundamental characteristics.
Its transformation from a planar aromatic system to a rigid, three-dimensional saturated structure endows it with properties—enhanced basicity, defined stereochemistry, and versatile chemical handles—that are highly desirable in modern drug discovery. The proven success of related scaffolds in areas ranging from antibiotics to oncology strongly suggests that Octahydro-1H-pyrrolo[2,3-b]pyridine is a promising platform for the development of next-generation therapeutics. This guide serves as a foundational document to encourage and support further experimental investigation into this valuable chemical entity.
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